

Spectroscopic Profile of 2-Ethyl-5-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethyl-5-methylphenol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-5-methylphenol** (CAS No: 1687-61-2), a significant aromatic compound utilized in various research and development applications, including as a potential biomarker in certain cereals.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data (NMR, IR, MS), experimental protocols, and a visual workflow for analytical procedures.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **2-Ethyl-5-methylphenol**.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
6.88	d	Ar-H
6.64	d	Ar-H
6.59	s	Ar-H
4.55	s	OH
2.60	q	CH ₂
2.22	s	Ar-CH ₃
1.21	t	CH ₂ -CH ₃

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (ppm)	Assignment
151.0	C-OH
137.9	C-CH ₃ (Aromatic)
129.0	C-H (Aromatic)
127.3	C-CH ₂ CH ₃ (Aromatic)
121.2	C-H (Aromatic)
115.8	C-H (Aromatic)
22.9	-CH ₂ -
20.8	Ar-CH ₃
14.2	-CH ₃ (Ethyl)

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
3400-3200	O-H stretch (broad, H-bonded)
3100-3000	C-H stretch (aromatic)
2965-2850	C-H stretch (aliphatic)
1600-1585	C=C stretch (aromatic ring)
1500-1400	C=C stretch (aromatic ring)
1260-1000	C-O stretch
900-675	C-H bend (out-of-plane aromatic)

Mass Spectrometry (MS) Data

The mass spectrum of **2-Ethyl-5-methylphenol** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

m/z	Relative Intensity (%)	Putative Fragment
136	31.90	[M] ⁺ (Molecular Ion)
121	99.99	[M-CH ₃] ⁺
91	18.50	[C ₇ H ₇] ⁺
39	14.00	[C ₃ H ₃] ⁺
27	11.20	[C ₂ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for phenolic compounds and are adaptable for **2-Ethyl-5-methylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation

- Approximately 5-10 mg of solid **2-Ethyl-5-methylphenol** is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.[\[2\]](#)[\[3\]](#)
- The solution is then transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference at 0.00 ppm.[\[2\]](#)
- The tube is capped and gently agitated to ensure a homogeneous solution.

1.2. ^1H NMR Spectroscopy Protocol

- The prepared NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized through a process called shimming.
- A standard one-pulse ^1H NMR experiment is performed.
- To confirm the hydroxyl proton signal, a "D₂O shake" experiment can be conducted by adding a drop of deuterium oxide (D_2O) to the NMR tube, shaking, and re-acquiring the spectrum. The -OH peak will disappear or significantly diminish due to proton-deuterium exchange.[\[4\]](#)

1.3. ^{13}C NMR Spectroscopy Protocol

- Using the same sample prepared for ^1H NMR, the spectrometer is tuned to the ^{13}C frequency.
- A standard proton-decoupled ^{13}C NMR experiment is performed to obtain a spectrum with singlets for each unique carbon atom.[\[5\]](#)
- Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH , CH_2 , and CH_3 groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.1. Sample Preparation (Solid Sample)

- A small amount of solid **2-Ethyl-5-methylphenol** is finely ground into a powder using an agate mortar and pestle.
- The powdered sample is then prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk using a hydraulic press.
- Alternatively, a thin film can be prepared by dissolving a small amount of the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

2.2. FTIR Spectroscopy Protocol

- A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded.
- The prepared sample is placed in the spectrometer's sample holder.
- The infrared spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .
- The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Sample Preparation

- A dilute solution of **2-Ethyl-5-methylphenol** is prepared in a volatile organic solvent, such as dichloromethane or methanol.^[6]
- For some applications, derivatization (e.g., silylation) may be performed to increase the volatility and thermal stability of the analyte.^[5]

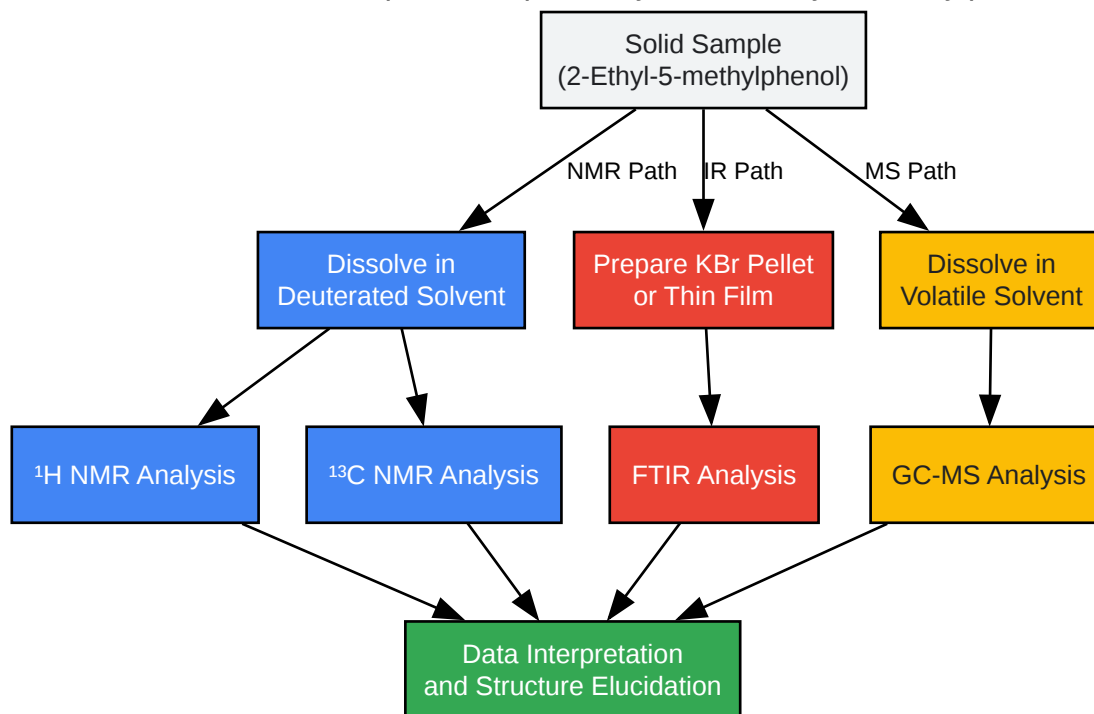
3.2. GC-MS Protocol

- A small volume (typically 1 μL) of the prepared sample solution is injected into the gas chromatograph.^[6]
- The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) onto a capillary column.^{[6][7]}
- The column temperature is programmed to increase over time, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.^[7]
- As **2-Ethyl-5-methylphenol** elutes from the column, it enters the mass spectrometer.
- In the ion source, the molecules are bombarded with electrons (electron ionization, EI), causing them to ionize and fragment.^[8]
- The resulting charged fragments are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
- A detector records the abundance of each fragment, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **2-Ethyl-5-methylphenol**.

General Workflow for Spectroscopic Analysis of 2-Ethyl-5-methylphenol



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Caption: Workflow for NMR, IR, and MS analysis of **2-Ethyl-5-methylphenol**.

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